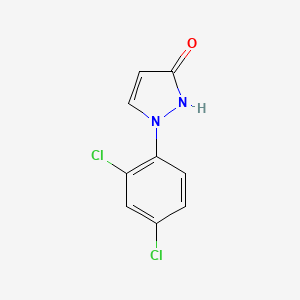

1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-6-1-2-8(7(11)5-6)13-4-3-9(14)12-13/h1-5H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCPEMHOTAGCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)N2C=CC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222197 | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184684-32-0 | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184684-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies pertaining to 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. As a member of the pharmacologically significant pyrazole class of heterocyclic compounds, this molecule holds potential for applications in medicinal chemistry and drug discovery. This document synthesizes available data on related structures to extrapolate the expected characteristics of the title compound, offering a predictive yet scientifically grounded resource for researchers. While specific experimental data for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is not extensively available in public literature, this guide establishes a robust framework for its synthesis, characterization, and potential exploration.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. The subject of this guide, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol, incorporates a 2,4-dichlorophenyl moiety, a common substituent in pharmacologically active compounds known to influence lipophilicity and metabolic stability. The 3-hydroxy group is of particular interest due to its potential for hydrogen bonding and its existence in tautomeric equilibrium with a keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. This tautomerism can significantly impact the molecule's interaction with biological targets.

Molecular Structure and Physicochemical Properties

The chemical structure of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is characterized by a pyrazole ring substituted at the N1 position with a 2,4-dichlorophenyl group and at the C3 position with a hydroxyl group.

Table 1: Predicted Physicochemical Properties of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

| Property | Predicted Value | Notes |

| Molecular Formula | C₉H₆Cl₂N₂O | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | Expected to be a crystalline solid | Based on similar pyrazole derivatives. |

| Melting Point | Not available | Likely to be a relatively high melting solid. |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. | The dichlorophenyl group increases lipophilicity. |

| pKa | Not available | The hydroxyl group is weakly acidic. |

Tautomerism: A Key Structural Feature

A critical aspect of the chemical nature of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol is its existence in a tautomeric equilibrium with its keto form, 1-(2,4-dichlorophenyl)-1H-pyrazol-3(2H)-one. The predominant tautomer can be influenced by the physical state (solid or solution) and the nature of the solvent.[2][5] In nonpolar solvents, the hydroxyl form may be favored, while polar solvents can shift the equilibrium towards the keto form. This dynamic equilibrium is crucial for its reactivity and biological activity, as the two forms present different hydrogen bonding capabilities and shapes.

Caption: Tautomeric equilibrium of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Proposed Synthetic Routes

Cyclocondensation of 2,4-Dichlorophenylhydrazine with a β-Ketoester

A reliable method for the synthesis of 1-aryl-3-hydroxypyrazoles is the reaction of an arylhydrazine with a β-ketoester, such as ethyl acetoacetate, followed by cyclization.

Experimental Protocol:

-

Reaction Setup: To a solution of 2,4-dichlorophenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add ethyl acetoacetate (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to ensure the formation of the hydrazone intermediate and subsequent cyclization. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(2,4-dichlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.

-

Conversion to 3-ol: While the initial product is the pyrazolone, it exists in tautomeric equilibrium with the desired pyrazol-3-ol. Further purification or specific crystallization conditions may favor the isolation of the desired tautomer.

Causality Behind Experimental Choices:

-

Solvent: Ethanol and acetic acid are commonly used solvents for this type of condensation reaction as they facilitate the dissolution of the reactants and can also act as catalysts.

-

Reflux: Heating the reaction mixture provides the necessary activation energy for both the initial condensation and the subsequent intramolecular cyclization.

-

Purification: Recrystallization is a standard and effective method for purifying solid organic compounds, allowing for the removal of unreacted starting materials and byproducts.

Caption: Proposed synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Spectroscopic Characterization (Predicted)

The structural elucidation of 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol would rely on a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral data can be anticipated.

Table 2: Predicted Spectroscopic Data for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

| Technique | Predicted Observations |

| ¹H NMR | - Aromatic Protons (Dichlorophenyl): Multiple signals in the aromatic region (δ 7.0-8.0 ppm).- Pyrazole Protons: Two doublets in the upfield region (δ 5.5-6.5 ppm) corresponding to the protons at the C4 and C5 positions of the pyrazole ring.- Hydroxyl Proton: A broad singlet, the chemical shift of which would be concentration and solvent-dependent. |

| ¹³C NMR | - Aromatic Carbons: Signals in the aromatic region (δ 110-140 ppm).- Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The C3 carbon bearing the hydroxyl group would appear at a downfield chemical shift (δ ~160 ppm). |

| Infrared (IR) | - O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹.- C=O Stretch (keto tautomer): A strong absorption band around 1650-1700 cm⁻¹ may be observed depending on the tautomeric equilibrium.- C=N and C=C Stretches: Absorptions in the 1500-1600 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z 228), with a characteristic isotopic pattern due to the two chlorine atoms. |

Potential Applications in Drug Development

Given the extensive biological activities reported for pyrazole derivatives, 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol represents a promising scaffold for the development of new therapeutic agents.[3][4] The presence of the dichlorophenyl group suggests that this compound could be explored for its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Further research, including in vitro and in vivo screening, would be necessary to elucidate its specific biological activities and mechanism of action.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, predicted properties, and a plausible synthetic route for 1-(2,4-dichlorophenyl)-1H-pyrazol-3-ol. While specific experimental data for this compound is limited in the current literature, the information presented here, based on the well-established chemistry of pyrazole derivatives, serves as a valuable resource for researchers interested in the synthesis and evaluation of this and related compounds. The exploration of this and other novel pyrazole structures will undoubtedly contribute to the advancement of medicinal chemistry and the discovery of new therapeutic agents.

References

- Faria, J. V., et al. (2017). Pyrazoles as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(15), 3867-3877.

-

PubChem. (n.d.). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one. Retrieved from [Link][6]

- Gürsoy, A., & Karali, N. (2003). Synthesis and primary cytotoxicity evaluation of 3-{[1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazol-4-yl]carbonyl}-N-substituted-1H-indole-2-carboxamides. European journal of medicinal chemistry, 38(6), 633-643.

-

Wang, Y., & Zheng, Y. (2008). 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2413.[7]

- Zareef, M., et al. (2017). Pyrazole derivatives as anticancer agents. Archiv der Pharmazie, 350(1-2), 1600336.

- El-Sayed, M. A. A., et al. (2017). Synthesis, characterization, and antimicrobial evaluation of new pyrazole derivatives. Journal of Heterocyclic Chemistry, 54(2), 1146-1154.

- da Silva, F. de C., et al. (2017). Pyrazole and pyrazoline derivatives as potential antimicrobial agents. Mini reviews in medicinal chemistry, 17(11), 993-1007.

-

Elguero, J., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 143.[2][5]

- Kumar, A., et al. (2013). A review on synthesis and biological importance of pyrazole derivatives. International Journal of Pharmaceutical Sciences and Research, 4(5), 1683.

-

Abdel-Wahab, B. F., et al. (2011). Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation. Ultrasonics sonochemistry, 18(1), 293-299.[1]

-

Sahu, J. K., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3), 1-12.[3]

-

Ramiz, M. M., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 334.[8]

-

Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6.

-

National Institute of Standards and Technology. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. Retrieved from [Link][9]

-

National Institute of Standards and Technology. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link][10]

-

ResearchGate. (2014). The tautomeric structures of 3(5),3-azopyrazole [(E)-1,2-di(1H-pyrazol-3(5)-yl)diazene)]: The combined use of NMR and electronic spectroscopies with DFT calculations. Retrieved from [Link][11]

-

Beilstein Journals. (2014). Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Retrieved from [Link][4]

-

ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Retrieved from [Link][12]

Sources

- 1. Efficient and highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates under ultrasound irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academicstrive.com [academicstrive.com]

- 4. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 5. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | C9H7ClN2O | CID 11356026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. 1H-Pyrazole [webbook.nist.gov]

- 10. 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2,4-dichlorophenyl pyrazole derivatives literature review

An In-Depth Technical Guide to 2,4-Dichlorophenyl Pyrazole Derivatives: Synthesis, Biological Activity, and Applications

Abstract

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in both medicinal and agrochemical development. Its derivatives exhibit a vast spectrum of biological activities, and their properties can be finely tuned through targeted functionalization. This guide focuses on a specific, highly influential subclass: 2,4-dichlorophenyl pyrazole derivatives. The introduction of the 2,4-dichlorophenyl moiety often enhances lipophilicity and modulates electronic properties, leading to potent interactions with various biological targets. We will explore the core synthetic methodologies for creating these compounds, delve into their diverse applications as fungicides, herbicides, insecticides, and potential therapeutic agents, and analyze the structure-activity relationships that govern their efficacy. This document serves as a technical resource for researchers, scientists, and professionals in drug and agrochemical development, providing foundational knowledge, detailed protocols, and insights into this critical class of chemical compounds.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The Privileged Pyrazole Ring

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has been a subject of intense study since its first synthesis by Ludwig Knorr in 1883.[1] Its unique structure allows it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors and enzymes.[2] This chemical versatility is a key reason why the pyrazole ring is a core component in numerous commercial products, including pharmaceuticals like the anti-inflammatory drug Celecoxib and a wide array of agrochemicals.[2][3] The stability of the aromatic ring and the multiple sites available for substitution make it an ideal framework for building libraries of bioactive molecules.[4]

Significance of the 2,4-Dichlorophenyl Moiety

The attachment of a 2,4-dichlorophenyl group to the pyrazole core is a common strategy in medicinal and agrochemical chemistry. The chlorine atoms are electron-withdrawing, which can influence the overall electronic distribution of the molecule and its metabolic stability. Furthermore, this substitution pattern significantly increases the lipophilicity of the compound, which can enhance its ability to penetrate biological membranes. This modification has proven critical in the development of potent agents across different fields, from fungicides to insecticides.[5] Studies have shown that the presence and position of chloro-phenyl groups can dramatically impact a compound's binding affinity to target proteins and its overall biological efficacy.[6]

Synthesis of 2,4-Dichlorophenyl Pyrazole Derivatives

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods available. The most common approaches for creating 2,4-dichlorophenyl-substituted pyrazoles involve the cyclocondensation of a hydrazine with a 1,3-difunctional compound.

Knorr Pyrazole Synthesis and Related Cyclocondensation Reactions

The Knorr synthesis, first reported in 1883, remains a primary method for pyrazole formation.[7] It involves the reaction of a β-diketone with a hydrazine. A common pathway to synthesize the target derivatives starts with a 2,4-dichloroacetophenone. This starting material is reacted to form a chalcone or a 1,3-diketone intermediate, which is then cyclized with hydrazine or a substituted hydrazine to yield the desired pyrazole.[8]

The general workflow can be visualized as follows:

Caption: General workflow for Knorr-type pyrazole synthesis.

Vilsmeier-Haack Reaction for Functionalization

Once the pyrazole core is formed, it can be further functionalized. The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (carbaldehyde) onto the pyrazole ring, typically at the 4-position. This reaction uses a Vilsmeier reagent, commonly prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[8] The resulting pyrazole-4-carbaldehyde is a versatile intermediate for creating a wide range of derivatives, such as Schiff bases.[9]

Experimental Protocol: Synthesis of a 3-(2,4-dichlorophenyl)-1H-pyrazole-4-carbaldehyde Derivative

This protocol is adapted from established methodologies for synthesizing pyrazole carbaldehydes.[8]

Step 1: Synthesis of Hydrazone Intermediate

-

Dissolve 2,4-dichloroacetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Add a substituted 2-phenoxyacetohydrazide (1.0 eq).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and dry to obtain the N'-(1-(2,4-dichlorophenyl)ethylidene)-2-(substituted phenoxy) acetohydrazide intermediate.

Step 2: Cyclization and Formylation (Vilsmeier-Haack Reaction)

-

Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 2.0 eq) to ice-cold dimethylformamide (DMF, 10 mL).

-

Add the hydrazone intermediate from Step 1 (1.0 eq) to the Vilsmeier reagent.

-

Stir the mixture at room temperature for 8-10 hours.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with a sodium bicarbonate (NaHCO₃) solution.

-

Filter the solid product, wash thoroughly with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., DMF/water) to yield the pure 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy)acetyl)-1H-pyrazole-4-carbaldehyde.

Biological Activities and Applications

The 2,4-dichlorophenyl pyrazole scaffold is a key component in numerous commercial agrochemicals and is explored for various therapeutic applications.

Sources

- 1. jchr.org [jchr.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. jpsionline.com [jpsionline.com]

- 9. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Phenyl-Substituted Pyrazoles: A Comparative Analysis of 1-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazole Scaffold and the Influence of N-Aryl Substitution

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its versatile structure allows for extensive functionalization, leading to a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and herbicidal properties.[3][4][5] The substitution at the N1 position of the pyrazole ring is a critical determinant of a molecule's physicochemical properties and its interaction with biological targets. Among the various substituents, the phenyl group, particularly when halogenated, has proven to be a key pharmacophore.

This technical guide provides a detailed comparative analysis of two prominent classes of N-phenyl pyrazole derivatives: those bearing a 1-(4-chlorophenyl) moiety and those with a 1-(2,4-dichlorophenyl) group. We will explore the nuanced differences in their synthesis, structural characteristics, physicochemical properties, and biological activities, offering insights into the profound impact of the position and number of chlorine substituents on the phenyl ring.

Structural and Physicochemical Distinctions

The core difference between these two classes of compounds lies in the substitution pattern of the N-phenyl ring. The 1-(4-chlorophenyl) derivatives feature a single chlorine atom at the para position, maintaining a degree of symmetry. In contrast, the 1-(2,4-dichlorophenyl) analogs possess two chlorine atoms, one at the ortho and another at the para position, introducing steric hindrance and altering the electronic distribution of the ring.

This seemingly subtle structural change has significant consequences for the molecule's overall properties. The additional chlorine atom in the 2,4-dichloro derivatives increases the molecule's lipophilicity and molecular weight. Furthermore, the ortho-chloro substituent can induce a twist in the orientation of the phenyl ring relative to the pyrazole core, which can significantly impact how the molecule binds to a target protein or enzyme.[6]

| Property | 1-(4-chlorophenyl) Pyrazoles | 1-(2,4-dichlorophenyl) Pyrazoles | Key Differences & Implications |

| Molecular Weight | Lower | Higher | Affects diffusion and membrane permeability. |

| Lipophilicity (logP) | Moderately Lipophilic | More Lipophilic | Enhanced membrane penetration but may decrease aqueous solubility.[7] |

| Electronic Effect | Electron-withdrawing at para-position | Stronger electron-withdrawing effect due to two Cl atoms | Influences the reactivity of the pyrazole ring and hydrogen bonding potential. |

| Steric Hindrance | Minimal | Significant due to ortho-Cl | Can restrict rotation of the phenyl ring, influencing conformational preferences and receptor binding.[6] |

| Dipole Moment | Moderate | Generally higher | Can affect solubility and intermolecular interactions.[7] |

Synthetic Strategies: A Comparative Overview

The synthesis of both 1-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) pyrazoles generally follows established routes for pyrazole ring formation. The most common approach involves the condensation of a 1,3-dicarbonyl compound or its equivalent with the corresponding substituted phenylhydrazine.[8][9]

General Synthetic Workflow

Caption: General synthetic scheme for N-phenyl pyrazoles.

While the fundamental reaction is the same, the reactivity of the hydrazine and the conditions required for cyclization can differ. The electronic nature of the dichlorophenyl ring may influence the nucleophilicity of the hydrazine, potentially requiring adjustments in reaction temperature or catalyst.

Representative Experimental Protocol: Synthesis of 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid

This protocol is adapted from a documented synthesis.[6]

Step 1: Hydrazone Formation

-

To a solution of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate (17.6 g) in toluene (50 ml), add a solution of 2,4-dichlorophenylhydrazine hydrochloride (13.3 g) in ethanol (20 ml).

-

Stir the mixture for 18 hours at room temperature.

Step 2: Cyclization and Aromatization

-

Add para-toluenesulfonic acid (0.56 g) to the reaction mixture.

-

Distill the ternary azeotrope (water, ethanol, toluene) and then continue to reflux the toluene for 1 hour.

-

Cool the reaction mixture to room temperature and filter off any insoluble material.

-

Remove the solvents under reduced pressure to yield an oil.

Step 3: Saponification

-

Dissolve the resulting oil in methanol (100 ml) and add KOH pellets (8.1 g).

-

Stir the mixture for 1 hour at room temperature.

-

Decant the solution into water (200 ml) at 60°C.

-

Acidify the aqueous phase with hydrochloric acid to a pH of 1.5.

Step 4: Isolation

-

Filter the resulting colorless crystals, wash with water, and dry under vacuum to obtain the final product.

Spectroscopic Characterization

The structural elucidation of these pyrazole derivatives relies on standard spectroscopic techniques.

-

¹H NMR: The chemical shifts of the pyrazole and phenyl protons provide key information. The complexity of the aromatic region in the ¹H NMR spectrum of 1-(2,4-dichlorophenyl) derivatives is greater due to the three distinct aromatic protons on that ring, compared to the more symmetric AA'BB' system of the 1-(4-chlorophenyl) ring.

-

¹³C NMR: Provides information on the carbon framework of the molecule.

-

Mass Spectrometry (MS): Confirms the molecular weight and elemental composition, with the characteristic isotopic pattern of chlorine being a key diagnostic feature.[9]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the pyrazole ring and the C-Cl bonds.[9]

Comparative Biological Activities

Both classes of compounds have demonstrated a wide range of biological activities. The specific substitution pattern on the N-phenyl ring often fine-tunes the potency and selectivity for a particular biological target.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of chlorophenyl-substituted pyrazoles.[7][10][11] The presence of chlorophenyl groups can enhance lipophilicity, facilitating cell membrane penetration.[7]

-

1-(4-chlorophenyl) Pyrazoles: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and showed promising anti-glioma activity.[10] Compound 4j from this series exhibited inhibitory activity against the kinase AKT2/PKBβ, a key player in glioma oncogenic pathways.[10]

-

1-(2,4-dichlorophenyl) Pyrazoles: In a study on chlorophenyl-substituted pyrazolone derivatives, a compound with two chlorophenyl groups (one of which was a 2,4-dichlorophenyl group) showed potent anticancer activity against HepG2 liver carcinoma cells, with an IC50 of 6 μg/mL.[7] This was significantly more potent than analogs with fewer chlorine atoms.

Antimicrobial and Antifungal Activity

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents.[4][12]

-

1-(4-chlorophenyl) Pyrazoles: The presence of a chloro group on the aromatic ring at the N1 position has been shown to be desirable for enhanced antibacterial and antifungal activity.[2]

-

1-(2,4-dichlorophenyl) Pyrazoles: The increased lipophilicity of these derivatives can contribute to their ability to disrupt microbial cell membranes.

Herbicidal Activity

Pyrazole derivatives are also prominent in the agrochemical industry as herbicides.[5][13][14]

-

1-(2,4-dichlorophenyl) Pyrazoles: Derivatives of 1-(2,4-dichlorophenyl) pyrazoles have been investigated as cannabinoid CB2 receptor ligands, indicating their potential for diverse biological applications beyond agrochemicals.[15]

Structure-Activity Relationship (SAR) Insights

The comparison between these two classes of pyrazoles provides valuable SAR insights:

-

Increased Halogenation and Potency: In many cases, increasing the number of chlorine substituents on the N-phenyl ring from one to two enhances biological activity, particularly anticancer and antimicrobial effects.[7] This is often attributed to increased lipophilicity, which improves cell membrane penetration.

-

Steric Effects on Selectivity: The ortho-chloro group in the 1-(2,4-dichlorophenyl) moiety can act as a conformational lock, restricting the rotation of the phenyl ring. This can lead to higher selectivity for a specific binding pocket on a target enzyme or receptor, as the molecule is pre-disposed to adopt a particular conformation.[6]

-

Electronic Tuning: The stronger electron-withdrawing nature of the 2,4-dichlorophenyl group can influence the electronic properties of the entire molecule, affecting its ability to participate in hydrogen bonding and other non-covalent interactions with a biological target.

Caption: Impact of dichlorination on pyrazole properties.

Conclusion and Future Perspectives

The choice between a 1-(4-chlorophenyl) and a 1-(2,4-dichlorophenyl) substituent on a pyrazole core is a critical decision in the design of new bioactive molecules. While both confer beneficial properties, the addition of a second chlorine atom at the ortho position in the 2,4-dichloro derivatives introduces significant steric and electronic changes. These changes often translate to increased lipophilicity and conformational rigidity, which can lead to enhanced potency and selectivity.

For researchers and drug development professionals, understanding these nuanced differences is paramount. The 1-(2,4-dichlorophenyl) scaffold may be particularly advantageous when seeking to improve cell penetration or to exploit specific steric constraints within a target's binding site. Conversely, the simpler 1-(4-chlorophenyl) moiety may be preferred in situations where lower lipophilicity is desired to optimize pharmacokinetic profiles or to avoid potential off-target effects. Future research should continue to explore these differences through systematic SAR studies and computational modeling to further refine our ability to design next-generation pyrazole-based therapeutics and agrochemicals.

References

- Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (n.d.). Google Scholar.

-

Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Retrieved from [Link]

-

Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. Retrieved from [Link]

-

Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. (n.d.). Discovery - the University of Dundee Research Portal. Retrieved from [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024). Academic Strive. Retrieved from [Link]

-

5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid. (n.d.). PMC. Retrieved from [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). ResearchGate. Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

-

REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES BY THE REACTION OF N-MONOSUBSTITUTED HYDRAZONES WITH NITROOLEFINS. (2008). Organic Syntheses. Retrieved from [Link]

-

Biological Studies of some New Substituted Phenyl pyrazol pyridin-2-amine derivatives. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (n.d.). PMC. Retrieved from [Link]

- Preparation method of 1-(4-chlorophenyl)-3-pyrazole alcohol. (n.d.). Google Patents.

-

Tricyclic Pyrazoles. 4. Synthesis and Biological Evaluation of Analogues of the Robust and Selective CB2 Cannabinoid Ligand 1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl. (2006). ACS Publications. Retrieved from [Link]

-

Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Bentham Science. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. Retrieved from [Link]

-

Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2021). ResearchGate. Retrieved from [Link]

-

Recent progress in chemosensors based on pyrazole derivatives. (2020). RSC Publishing. Retrieved from [Link]

-

Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (2015). MDPI. Retrieved from [Link]

-

Synthesis and antimicrobial activities of some new pyrazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]

-

Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. (2012). PMC - NIH. Retrieved from [Link]

-

Synthesis and Herbicidal Activity of 1,5-Diarylpyrazole Derivatives. (n.d.). Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

-

Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. (n.d.). orientjchem.org. Retrieved from [Link]

-

Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). Research Square. Retrieved from [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). PMC. Retrieved from [Link]

-

Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl). (2025). Semantic Scholar. Retrieved from [Link]

-

Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. (2025). MDPI. Retrieved from [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. academicstrive.com [academicstrive.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. organic-chemistry.org [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. banglajol.info [banglajol.info]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 15. pubs.acs.org [pubs.acs.org]

Navigating the Chemical Dark Space: A Technical Guide to 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol

Executive Summary

In drug discovery and agrochemical development, the 1-aryl-1H-pyrazol-3-ol scaffold is a privileged structural motif. While the mono-halogenated analog, 1-(4-chlorophenyl)-1H-pyrazol-3-ol (CAS 76205-19-1), is a globally recognized intermediate for strobilurin fungicides like pyraclostrobin (), the di-halogenated variant—1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol —often resides in the "dark space" of chemical databases. This whitepaper provides a comprehensive methodology for identifying, searching, and synthesizing this specific compound, addressing the unique structural challenges that obscure its CAS registry indexing.

Structural Dynamics: The Tautomerism Conundrum

Causality in Chemical Indexing: The primary reason researchers fail to find a definitive CAS number for 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol is due to keto-enol tautomerism. In solution, pyrazol-3-ols exist in a dynamic, solvent-dependent equilibrium with their pyrazolin-3-one (keto) counterparts.

Chemical databases (such as CAS Common Chemistry and PubChem) frequently index these tautomers under separate identifiers or merge them unpredictably. To successfully query this molecule, one must account for both the 1H-pyrazol-3-ol (enol) and the 1,2-dihydro-3H-pyrazol-3-one (keto) forms. Searching for only the hydroxyl variant will often yield false negatives in vendor catalogs.

Fig 1: Keto-enol tautomerism complicating CAS registry indexing for pyrazol-3-ol derivatives.

Self-Validating Database Search Protocol

To establish a rigorous identification pipeline, researchers must deploy a multi-parameter search strategy rather than relying on exact IUPAC name matching.

Step-by-Step Search Methodology:

-

Generate Isomeric SMILES Strings: Construct the SMILES for both tautomeric states to bypass nomenclature limitations.

-

Enol Form:OC1=NN(C2=CC(Cl)=CC(Cl)=C2)C=C1

-

Keto Form:O=C1C=CN(C2=CC(Cl)=CC(Cl)=C2)N1

-

-

Exact Mass & Formula Query: Search databases using the exact molecular formula C9H6Cl2N2O and the monoisotopic mass 227.9857 Da.

-

Substructure Expansion: If the exact 2,4-dichloro match yields no commercial CAS number, perform a substructure search utilizing the well-documented 1-(4-chlorophenyl)-1H-pyrazol-3-ol core () to identify closely related patent Markush structures.

Comparative Chemical Data

By benchmarking the target molecule against its highly characterized 4-chloro analog, we can accurately predict its physicochemical properties, logistical handling requirements, and safety profile.

| Property / Identifier | 1-(4-Chlorophenyl)-1H-pyrazol-3-ol (Reference) | 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol (Target) |

| CAS Number | 76205-19-1 | Unindexed / Requires Custom Synthesis |

| Molecular Formula | C9H7ClN2O | C9H6Cl2N2O |

| Molecular Weight | 194.62 g/mol | 229.06 g/mol |

| Predicted XLogP3 | 2.1 | ~2.8 (Increased lipophilicity) |

| Physical State | Brown to Orange Solid | Predicted Off-White/Brown Solid |

| GHS Hazards | Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 | Predicted Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3 |

De Novo Synthesis Protocol

When a specific halogenated pyrazole lacks a commercial vendor or clear CAS registry, de novo synthesis is required. The following protocol outlines a robust, self-validating cyclocondensation pathway to yield 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Step-by-Step Experimental Workflow:

-

Hydrazone Formation (Condensation): Dissolve 1.0 equivalent of 2,4-dichlorophenylhydrazine hydrochloride in absolute ethanol. Add 1.1 equivalents of ethyl 3-ethoxyacrylate. Reflux the mixture at 80°C for 4 hours under an inert nitrogen atmosphere to form the intermediate hydrazone.

-

Base-Catalyzed Cyclization: Cool the reaction mixture to room temperature. Slowly add a solution of sodium ethoxide (NaOEt) in ethanol (1.5 equivalents). Heat the mixture back to reflux for an additional 6 hours to drive the intramolecular cyclization.

-

Solvent Evaporation & Washing: Cool the mixture and remove the ethanol under reduced pressure. Dissolve the crude residue in water and wash with diethyl ether (3 x 50 mL) to remove unreacted esters and organic impurities.

-

Acidification & Precipitation: Carefully acidify the aqueous layer with 2M HCl until the pH reaches ~3.0. The target compound, 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol, will crash out of the solution as a precipitate.

-

Purification & Validation: Filter the precipitate, wash with cold water, and recrystallize from a mixture of ethanol and water to achieve >95% purity. Validate the structure via 1H-NMR (checking for the characteristic pyrazole C4-H and C5-H doublets at ~5.8 ppm and ~7.5 ppm) and LC-MS.

Fig 2: Retrosynthetic workflow for the de novo synthesis of 1-(2,4-Dichlorophenyl)-1H-pyrazol-3-ol.

Applications in Advanced Drug Development

The strategic addition of a second chlorine atom at the ortho-position (2,4-dichloro) significantly alters the steric and electronic profile of the pyrazole ring compared to the para-substituted (4-chloro) analog.

In agrochemistry, this modification is utilized to synthesize next-generation strobilurin analogues with enhanced metabolic stability against fungal cytochrome bc1 complex degradation. In pharmaceuticals, the 2,4-dichlorophenyl moiety increases the overall lipophilicity (LogP), thereby improving cell membrane permeability and binding affinity in deep, hydrophobic kinase pockets, making it an invaluable building block for novel targeted therapies.

References

-

PubChem (2025). 1-(4-Chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CID 11356026). National Center for Biotechnology Information. Available at:[Link]

Technical Guide: Tautomeric Dynamics of 1-Aryl-1H-pyrazol-3-ol Derivatives

This technical guide details the tautomeric landscape of 1-aryl-1H-pyrazol-3-ol derivatives , a structural class distinct from their more common 5-pyrazolone isomers (e.g., Edaravone). It is designed for researchers requiring precise control over molecular design and analytical characterization.

Executive Summary: The 3-Hydroxy Paradox

In medicinal chemistry, the pyrazole scaffold is ubiquitous, yet the tautomeric behavior of 1-aryl-1H-pyrazol-3-ol is frequently misunderstood, often conflated with its 5-isomer (Edaravone-like systems). While 5-pyrazolones often favor the keto (CH or NH) forms, 1-aryl-1H-pyrazol-3-ols exhibit a distinct "Enol Dominance" in the solid state and non-polar solutions.

Understanding this equilibrium is critical for:

-

Structure-Activity Relationship (SAR): Protein binding pockets may select for a specific, high-energy tautomer (e.g., the NH-keto form), incurring an energetic penalty.

-

Synthetic Planning: O-alkylation vs. N-alkylation selectivity depends heavily on the solvent-controlled tautomeric ratio.

-

Analytical Validation: Misinterpretation of NMR signals leads to incorrect structural assignment of lead compounds.

The Tautomeric Triad: Mechanistic Foundations

The 1-aryl-1H-pyrazol-3-ol system exists in a dynamic equilibrium between three primary forms. Unlike simple ketones, this system is governed by the trade-off between aromaticity (favoring the enol) and dipolar stability (favoring the keto forms).

The Three Forms[1]

-

Form A (OH-form / Enol): 1-aryl-1H-pyrazol-3-ol. Aromatic pyrazole ring.[1][2][3][4][5] Capable of dual H-bond donor/acceptor roles.

-

Form B (NH-form / Keto): 1-aryl-1,2-dihydro-3H-pyrazol-3-one. Disrupted aromaticity, high polarity.

-

Form C (CH-form / Keto): 1-aryl-2,4-dihydro-3H-pyrazol-3-one. Non-aromatic, sp3 carbon at position 4. (Rare in 3-ol series, common in 5-ol series).

Solvent & State Dependency

The equilibrium is dictated by the environment's ability to stabilize the polar NH-form or the H-bonded OH-form.

| Environment | Dominant Species | Structural State | Driving Force |

| Solid State | OH-form (Enol) | Dimer | Intermolecular H-bonds (O-H···N2) form stable 8-membered rings. |

| Non-polar (CDCl₃) | OH-form (Enol) | Dimer | Preservation of the neutral, H-bonded dimeric unit. |

| Polar (DMSO) | OH-form (Enol) | Monomer | Solvent disrupts dimers; forms H-bonds with solvent (S=O···H-O). |

| Basic Media | Anion | Delocalized | Deprotonation yields a resonance-stabilized anion. |

Critical Insight: Unlike Edaravone (a 5-pyrazolone) which often exists as the CH-keto form, the 1-aryl-3-ol derivatives strongly prefer the OH-enol form . This is attributed to the specific electronic repulsion in the 1-aryl-3-one system and the stability of the O-H···N dimer.

Visualization of Tautomeric Pathways

Figure 1: Tautomeric landscape of 1-aryl-1H-pyrazol-3-ol. Note the dominance of the OH-dimer/monomer axis compared to the keto forms.

Analytical Protocols: Validating the Structure

Distinguishing these tautomers requires specific spectroscopic techniques. Standard 1H NMR is often insufficient due to rapid proton exchange.

Protocol: The "Fixed Derivative" NMR Method

This method uses O-methyl and N-methyl derivatives as non-tautomerizable references to assign the structure of the parent compound.

Reagents:

-

Parent Compound: 1-aryl-1H-pyrazol-3-ol.[6]

-

Reference A (Fixed Enol): 3-methoxy-1-aryl-1H-pyrazole.

-

Reference B (Fixed Keto): 1-aryl-2-methyl-1,2-dihydro-3H-pyrazol-3-one.

Workflow:

-

Synthesis of References: Methylate the parent compound (e.g., using MeI/K₂CO₃) and separate the O-methyl and N-methyl isomers via column chromatography.

-

Acquisition: Record ¹³C and ¹⁵N NMR spectra for the Parent, Ref A, and Ref B.

-

Comparison:

-

¹³C NMR: Compare the shift of C-3 (carbonyl/enol carbon).

-

Enol range: ~160-165 ppm.[6]

-

Keto range: ~155-160 ppm (often shifted upfield due to loss of aromaticity).

-

-

¹⁵N NMR (The Smoking Gun):

-

N-2 (Pyridine-like): In the OH-form, N-2 is a hydrogen bond acceptor (high chemical shift, ~250-260 ppm).

-

N-2 (Amide-like): In the NH-form, N-2 is protonated (shielded, ~150-170 ppm).

-

-

Decision Logic:

If

Protocol: X-Ray Crystallography (Solid State)

Objective: Unambiguous determination of proton location.

-

Crystallization: Dissolve 50 mg of compound in Ethanol/Water (9:1). Allow slow evaporation at room temperature.

-

Diffraction: Collect data at 100 K (minimizes thermal motion of H-atoms).

-

Refinement: Locate the difference Fourier map peak near O1 and N2.

-

Expectation for 3-ol: Electron density will be found ~0.9 Å from Oxygen (O-H) and ~1.8 Å from Nitrogen (H···N), confirming the OH-dimer .

-

Experimental Data Summary

The following data summarizes the chemical shifts of 1-phenyl-1H-pyrazol-3-ol (Compound 1) compared to its fixed derivatives.

| Compound | Solvent | State | ¹⁵N NMR (N-1) | ¹⁵N NMR (N-2) | Conclusion |

| 1-Ph-pyrazol-3-ol | Solid | Dimer | 192.6 ppm | 243.1 ppm | OH-Form |

| 1-Ph-pyrazol-3-ol | CDCl₃ | Dimer | 191.7 ppm | 247.9 ppm | OH-Form |

| 1-Ph-pyrazol-3-ol | DMSO-d₆ | Monomer | 194.5 ppm | 262.0 ppm | OH-Form |

| 3-OMe-1-Ph-pyrazole | CDCl₃ | Fixed Enol | 195.6 ppm | 261.7 ppm | Reference (Enol) |

| 1-Ph-2-Me-pyrazolone | CDCl₃ | Fixed Keto | ~160 ppm | ~170 ppm | Reference (Keto) |

Data Source: Derived from Holzer et al. (Reference 1).

Comparative Case Study: 3-ol vs. 5-ol (Edaravone)

To demonstrate expertise, we contrast the 3-ol series with the well-known drug Edaravone .

| Feature | 1-Aryl-1H-pyrazol-3-ol | Edaravone (1-Ph-3-Me-pyrazol-5-ol) |

| Oxygen Position | Position 3 (relative to N1) | Position 5 (relative to N1) |

| Dominant Tautomer | OH-Form (Enol) | CH-Form (Keto) / NH-Form |

| Driving Force | Pyrazole aromaticity is strong. | Exocyclic C=O bond is very stable. |

| Reactivity | Nucleophilic at N2 and O. | Nucleophilic at C4 (active methylene). |

| Drug Design | Stable scaffold, H-bond donor. | Radical scavenger (CH bond is labile). |

Implication: When designing analogs, moving the oxygen from C5 to C3 drastically changes the physicochemical properties. The 3-ol is more "phenol-like" (stable enol), while the 5-ol is more "ketone-like" (reactive methylene).

Analytical Workflow Diagram

Figure 2: Decision tree for initial structural assignment of pyrazole tautomers.

References

-

Holzer, W., & Claramunt, R. M. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 129.

-

BenchChem Technical Support. (2025). The Chemical Properties and Tautomeric Landscape of Edaravone: An In-depth Technical Guide.

-

Nunes, S. C., et al. (2020).[1] Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants. Journal of Saudi Chemical Society.

-

Alkorta, I., et al. (2004). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.

-

Faham, S. (2024).[6][8] Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 6. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

biological activity of 1-(2,4-dichlorophenyl) pyrazole analogs

An In-depth Technical Guide on the Biological Activity of 1-(2,4-dichlorophenyl) Pyrazole Analogs

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous pharmacologically active compounds.[1][2] This guide provides a detailed exploration of a specific, highly potent subclass: 1-(2,4-dichlorophenyl) pyrazole analogs. The strategic incorporation of the 2,4-dichlorophenyl moiety at the N1 position significantly influences the molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological efficacy. We will dissect the diverse bioactivities of these analogs, including their antimicrobial, anticancer, and insecticidal properties, supported by mechanistic insights, structure-activity relationship (SAR) analyses, and detailed experimental protocols relevant to drug discovery and development professionals.

The Pyrazole Core: A Versatile Pharmacophore

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms.[2] This arrangement confers unique electronic properties, making the scaffold an excellent platform for developing therapeutic agents across various disease areas. The versatility of the pyrazole ring allows for substitution at multiple positions, enabling fine-tuning of biological activity and pharmacokinetic profiles.[3] Analogs bearing the 1-(2,4-dichlorophenyl) substitution have consistently demonstrated potent activities, making them a focal point of significant research interest.

Antimicrobial Activity: A Broad Spectrum of Inhibition

Derivatives of 1-(2,4-dichlorophenyl) pyrazole have emerged as promising antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.

Antibacterial and Antifungal Efficacy

Studies have demonstrated that analogs such as 3-(2,4-dichlorophenyl)-1-(substituted phenoxy)acetyl-1H-pyrazole-4-carbaldehydes show significant in-vitro activity against both Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa, and fungal strains such as Candida albicans and Aspergillus niger.[4] The presence of chloro and bromo moieties on the phenoxyacetyl portion of these molecules has been shown to enhance their biological activity.[4] Similarly, compounds like 5-(2,4-Dichlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole and its derivatives have been synthesized and evaluated for their antibacterial potential.[5] The 5-aminopyrazole nucleus, often found in these structures, is associated with potent antimicrobial effects.[6]

Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | Activity Measurement | Reference |

| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-1H-pyrazole-4-carbaldehydes | S. aureus, B. subtilis, E. coli, P. aeruginosa | Zone of Inhibition (Cup-Plate) | [4] |

| 3-(2,4-dichlorophenyl)-1-(phenoxyacetyl)-1H-pyrazole-4-carbaldehydes | C. albicans, A. niger | Zone of Inhibition (Cup-Plate) | [4] |

| 5-(2,4-Dichlorophenyl)-3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole | Various bacterial strains | Not specified | [5] |

| 5-Amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles (Related Scaffold) | Methicillin-resistant S. aureus (MRSA) | MIC: 25.1 µM | [1] |

Experimental Workflow: Antimicrobial Screening

The following diagram outlines a standard workflow for screening newly synthesized compounds for antimicrobial activity.

Caption: Workflow for antimicrobial drug discovery.

Protocol: Minimum Inhibitory Concentration (MIC) by Serial Dilution

This protocol is essential for quantifying the potency of promising antimicrobial compounds.

-

Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in liquid growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of compound concentrations.

-

Inoculation: Add a standardized suspension of the target microorganism to each well.

-

Controls: Include a positive control (microorganism in medium, no compound) to ensure growth and a negative control (medium only) to check for contamination. A standard antibiotic (e.g., ciprofloxacin) should be run in parallel as a reference.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[4]

Anticancer Activity: Targeting Key Cellular Pathways

The fight against cancer requires novel therapeutics that can selectively target malignant cells.[7][8] Pyrazole derivatives, including the 1-(2,4-dichlorophenyl) analogs, have demonstrated significant potential as anticancer agents by interfering with critical enzymes that regulate cell proliferation and survival.[9]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which these compounds exert their anticancer effects is through the inhibition of protein kinases.

-

Cyclin-Dependent Kinase (CDK) Inhibition: Certain pyrazole analogs function as potent inhibitors of CDKs, particularly CDK2.[10] By blocking CDK2, these compounds can arrest the cell cycle, typically at the G1 phase, and induce apoptosis (programmed cell death).[9][10]

-

EGFR and VEGFR-2 Inhibition: Fused pyrazole derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] These receptors are crucial for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors). Dual inhibition presents a powerful strategy to combat cancer progression.

Signaling Pathway: Role of CDK2 in Cell Cycle Progression

This diagram illustrates the critical role of the Cyclin E/CDK2 complex in the G1/S transition of the cell cycle, a key target for pyrazole-based inhibitors.

Caption: Inhibition of CDK2 disrupts cell cycle progression.

Data Summary: In-Vitro Cytotoxicity

| Compound Class | Cell Line | Activity Measurement | Reference |

| Pyrazole Benzamide Derivatives | HCT-116 (Colon) | IC50: 7.74 µg/mL | [7] |

| Pyrazole Benzamide Derivatives | MCF-7 (Breast) | IC50: 4.98 µg/mL | [7] |

| Fused Dihydropyrano[2,3-c]pyrazole Derivatives | HEPG2 (Liver) | IC50: 0.31-0.71 µM | [11] |

| Benzo[b]thiophen-2-yl-pyrazol-1-yl-methanone | HepG-2 (Liver) | IC50: 3.57 µM | [7] |

| Pyrazole-based CDK2 Inhibitor (Compound 4) | Full NCI-60 Panel | GI50: 3.81 µM | [10] |

Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable method for assessing the cytotoxicity of compounds against adherent cancer cell lines.[3]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the 1-(2,4-dichlorophenyl) pyrazole analogs to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a defined period (typically 48-72 hours).

-

Cell Fixation: Gently wash the cells and fix them by adding cold trichloroacetic acid (TCA).

-

Staining: Remove the TCA, wash the plates, and stain the fixed cells with SRB solution, which binds to total cellular protein.

-

Wash and Solubilize: Wash away the unbound dye and solubilize the protein-bound dye with a Tris base solution.

-

Readout: Measure the optical density (absorbance) of each well using a microplate reader. The absorbance is proportional to the number of living cells.

-

Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50 or GI50) by plotting cell viability against compound concentration.

Insecticidal Activity: Neurotoxic Effects

The pyrazole scaffold is central to a class of highly effective insecticides. The commercial success of compounds like fipronil underscores the potential of this chemical family in agriculture and public health.[12]

Mechanism of Action

Many pyrazole-based insecticides function as potent antagonists of the gamma-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channel associated with this receptor, they induce hyperexcitation, leading to paralysis and death of the insect.

Efficacy against Pests

Research has shown that novel pyrazole analogs exhibit excellent insecticidal activity against a range of destructive pests. For example, certain pyrazole Schiff bases and amino acid-pyrazole conjugates have demonstrated superior anti-termite and anti-locust activity compared to the reference drug fipronil.[12] Specifically designed analogs have also shown high lethality against the diamondback moth (Plutella xylostella) and cotton bollworm.[13][14]

Data Summary: Insecticidal Potency

| Compound ID/Class | Target Pest | Activity Measurement | Reference |

| Pyrazole Schiff base (3f) | Termites | LC50: 0.001 µg/mL | [12] |

| Pyrazole Schiff base (3d) | Termites | LC50: 0.006 µg/mL | [12] |

| Glycine conjugate of fipronil (6h) | Locusts | LC50: 47.68 µg/mL | [12] |

| Flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl | Plutella xylostella | 100% lethality at 400 µg/mL | [13] |

Structure-Activity Relationships (SAR)

The biological potency of 1-(2,4-dichlorophenyl) pyrazole analogs is highly dependent on the nature and position of substituents on the pyrazole ring.

-

N1-Substituent: The 1-(2,4-dichlorophenyl) group is a key pharmacophore. The ortho- and para-chlorine atoms create a specific electronic and steric profile that is often critical for high-affinity binding to biological targets.

-

C3-Substituent: Variations at this position significantly impact activity. For instance, in meprin inhibitors, substituting the phenyl ring at C3 with a cyclopentyl moiety maintained high activity, while smaller (methyl) or more flexible (benzyl) groups led to a decrease, highlighting the importance of this group's orientation within the target's binding pocket.[15][16]

-

C4-Substituent: This position is tolerant to various functional groups, which can be used to modulate activity or as synthetic handles. A trivial change, such as substituting a hydrogen for a chlorine atom at this position, can lead to dramatic differences in biological activity profiles, such as miticidal versus ovicidal effects.[14]

-

C5-Substituent: Similar to the C3 position, bulky aryl groups at C5 are often favorable for activity, contributing to hydrophobic or π-π stacking interactions within the active site of an enzyme or receptor.

Pharmacophore Model for Kinase Inhibition

The following diagram illustrates the key structural features generally required for the kinase inhibitory activity of these pyrazole analogs.

Caption: Core structure-activity relationships.

Conclusion and Future Outlook

The 1-(2,4-dichlorophenyl) pyrazole scaffold represents a highly validated and versatile platform for the development of novel therapeutic and agrochemical agents. The analogs exhibit a remarkable breadth of biological activities, including potent antimicrobial, anticancer, and insecticidal properties. The extensive body of research highlights the critical role of the dichlorophenyl moiety in establishing high potency, while substitutions at other positions on the pyrazole ring allow for the fine-tuning of selectivity and pharmacokinetic properties.

Future research should focus on leveraging computational modeling and quantitative structure-activity relationship (QSAR) studies to guide the rational design of next-generation analogs with enhanced target specificity and reduced off-target effects.[17] The development of derivatives that can overcome drug resistance mechanisms, particularly in oncology and infectious diseases, remains a high-priority objective. The continued exploration of this privileged scaffold is poised to deliver innovative solutions to pressing challenges in medicine and agriculture.

References

-

Bekhit, A. A., & Abdel-Aziem, T. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Various Authors. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. MedDocs Journals. [Link]

-

Kumar, G. V., & Rao, G. K. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]

-

Singh, N., et al. (n.d.). Current status of pyrazole and its biological activities. PMC. [Link]

-

Arshad, M. F., et al. (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer Nature. [Link]

-

Li, G., et al. (n.d.). 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile. PMC. [Link]

-

Adesina, T. O., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. [Link]

-

Pawar, S. S., & Amrutkar, S. V. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]

-

Unspecified Authors. (2025). Synthesis and Antimicrobial Activities of Novel 1,2,4- Triazole Clubbed Pyrazole Derivatives. Research Journal of Chemistry and Environment. [Link]

-

Hempel, A., et al. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. [Link]

-

Various Authors. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

-

Wang, Z., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers. [Link]

-

Various Authors. (2023). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

-

Various Authors. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

-

Hempel, A., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]

-

Kavitha, N.V., et al. (2011). Synthesis and antimicrobial activities of some new pyrazole derivatives. Der Pharma Chemica. [Link]

-

Farag, A. M., et al. (n.d.). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents. ResearchGate. [Link]

-

Various Authors. (n.d.). Reported examples of pyrazoles as anticancer agents with different... ResearchGate. [Link]

-

El-Naggar, M., et al. (n.d.). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Unspecified Source. [Link]

-

Mahmoud, A. A., et al. (2024). Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation... RSC Advances. [Link]

-

Song, Y., et al. (n.d.). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. jchr.org [jchr.org]

- 3. academicstrive.com [academicstrive.com]

- 4. jpsionline.com [jpsionline.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. 1-(2,4-Dichlorophenyl)-5-(2-nitroanilino)-1H-pyrazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. srrjournals.com [srrjournals.com]

- 8. ijnrd.org [ijnrd.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 12. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. scispace.com [scispace.com]

- 16. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

The Balancing Act: A Technical Guide to the Lipophilicity (logP) of Dichlorophenyl Pyrazole Intermediates in Drug Discovery

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and practical applications of lipophilicity, specifically focusing on the logP of dichlorophenyl pyrazole intermediates. As a senior application scientist, the following content is synthesized from established methodologies and field-proven insights to empower researchers in their drug discovery endeavors.

Part 1: The Critical Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a pivotal physicochemical property in medicinal chemistry. It governs a molecule's journey through the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. The logarithm of the partition coefficient (logP), which quantifies the distribution of a compound between an immiscible organic (typically n-octanol) and aqueous phase, is the most widely used metric for lipophilicity.

For dichlorophenyl pyrazole intermediates, which are foundational scaffolds in numerous therapeutic agents, a finely tuned logP is paramount. An optimal lipophilicity ensures sufficient aqueous solubility for formulation and transport in the bloodstream, while also allowing for effective permeation across biological membranes to reach the target site of action. Deviations from this optimal range can lead to poor bioavailability, off-target toxicity, or rapid metabolic clearance, ultimately culminating in the failure of a promising drug candidate.

Part 2: Synthesis of Dichlorophenyl Pyrazole Intermediates: The Knorr Synthesis

A robust and versatile method for the synthesis of dichlorophenyl pyrazole intermediates is the Knorr pyrazole synthesis. This classic reaction involves the condensation of a β-dicarbonyl compound with a dichlorophenylhydrazine derivative. The choice of substituents on both reactants allows for the generation of a diverse library of intermediates with varying lipophilicity.

Experimental Protocol: Knorr Synthesis of a Dichlorophenyl Pyrazole Intermediate

This protocol outlines the synthesis of a representative 1-(2,4-dichlorophenyl)-1H-pyrazole intermediate.

Materials:

-

2,4-Dichlorophenylhydrazine hydrochloride

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Glacial acetic acid

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer/hotplate

Procedure:

-

Hydrazine Salt Neutralization: In a round-bottom flask, dissolve 2,4-dichlorophenylhydrazine hydrochloride (1.0 eq) in water. Slowly add a saturated solution of sodium bicarbonate until the effervescence ceases and the free hydrazine base precipitates. Extract the free hydrazine into ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a reflux condenser, dissolve the 2,4-dichlorophenylhydrazine (1.0 eq) and the 1,3-dicarbonyl compound (1.1 eq) in glacial acetic acid.

-

Reaction: Heat the reaction mixture to reflux (approximately 118°C) with constant stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker of ice water, which will cause the crude product to precipitate.

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure dichlorophenyl pyrazole intermediate.

-

Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Self-Validation: The progress of the reaction should be monitored by TLC to ensure the consumption of starting materials. The final product's purity should be assessed by melting point determination and chromatographic/spectroscopic methods.

Part 3: Determination of logP: Experimental and Computational Approaches

Accurate determination of logP is crucial for understanding the drug-like properties of dichlorophenyl pyrazole intermediates. Both experimental and computational methods are employed for this purpose.

Experimental logP Determination

A. The Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

Protocol:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by vigorously shaking them together and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of the dichlorophenyl pyrazole intermediate in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated water. Shake the funnel vigorously for a set period (e.g., 1 hour) to allow for equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Quantification: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The logP is calculated using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

Self-Validation: The experiment should be performed in triplicate to ensure reproducibility. The sum of the amount of compound in both phases should be close to the initial amount added to check for mass balance.

B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This chromatographic method offers a high-throughput alternative to the shake-flask method. It correlates the retention time of a compound on a nonpolar stationary phase with its lipophilicity.

Protocol:

-

System Preparation: Use a C18 reversed-phase column and an isocratic mobile phase of methanol/water or acetonitrile/water.

-

Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R_).

-

Calculation of Capacity Factor (k'): Calculate the capacity factor for each standard using the formula: k' = (t_R_ - t_0_) / t_0_, where t_0_ is the void time.

-

Standard Curve: Plot log(k') versus the known logP values of the standards to generate a calibration curve.

-

Sample Analysis: Inject the dichlorophenyl pyrazole intermediate under the same chromatographic conditions and determine its retention time.

-

logP Determination: Calculate the log(k') for the intermediate and use the calibration curve to determine its logP value.

Self-Validation: The calibration curve should have a high correlation coefficient (R² > 0.98). The analysis should be repeated to ensure the reproducibility of the retention time.

Computational logP Prediction